molecular formula C6H2BrFN2 B8053833 2-Bromo-4-fluoronicotinonitrile

2-Bromo-4-fluoronicotinonitrile

Cat. No.: B8053833
M. Wt: 201.00 g/mol
InChI Key: BOKJAJMNWFJCML-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoronicotinonitrile is a halogenated pyridine derivative featuring a bromine atom at position 2, a fluorine atom at position 4, and a nitrile group at position 3 of the pyridine ring. The bromine and fluorine substituents confer unique electronic and steric properties, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and directing further functionalization .

Properties

IUPAC Name

2-bromo-4-fluoropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-6-4(3-9)5(8)1-2-10-6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKJAJMNWFJCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-fluoronicotinonitrile can be synthesized through several methods, including halogenation reactions. One common approach involves the bromination of 4-fluoronicotinonitrile using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4). The reaction is typically carried out under controlled temperature conditions to ensure the selective addition of bromine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoronicotinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted nicotinonitriles.

Scientific Research Applications

2-Bromo-4-fluoronicotinonitrile is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Additionally, it is employed in the development of novel chemical probes and sensors for biological and medical research.

Mechanism of Action

The mechanism by which 2-Bromo-4-fluoronicotinonitrile exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific molecular targets, such as enzymes or receptors. The compound interacts with these targets through binding interactions, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 2-bromo-4-fluoronicotinonitrile and two analogs from the provided evidence:

Compound Substituents Molecular Formula Key Functional Groups
This compound (Target) - Br (position 2)
- F (position 4)
- CN (position 3)
C₆H₂BrFN₂ Bromine, fluorine, nitrile
5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile - Br (position 5)
- OH (position 2)
- CH₃ (position 6)
- CF₃ (position 4)
- CN (position 3)
C₈H₅BrF₃NO Bromine, hydroxyl, methyl, trifluoromethyl
2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-methoxymethoxy-phenyl)nicotinonitrile - NH₂ (position 2)
- 3-bromophenyl (position 4)
- 4-fluoro-2-methoxymethoxyphenyl (position 6)
- CN (position 3)
C₂₁H₁₆BrFN₂O₂ Amino, bromophenyl, fluoro-methoxymethoxyphenyl

Key Observations :

  • Substituent Positioning : The target compound’s bromine at position 2 and fluorine at position 4 create a meta-directing electronic environment, favoring electrophilic substitution at position 5 or 4. In contrast, the hydroxyl and trifluoromethyl groups in the analog from enhance polarity and metabolic stability, common in drug design.
  • Functional Group Impact: The trifluoromethyl group (CF₃) in is strongly electron-withdrawing, reducing ring reactivity but improving lipophilicity and bioavailability. The amino group (NH₂) in increases electron density, making the compound more reactive toward electrophiles. The methoxymethoxy group in introduces steric bulk and ether-based solubility.

Physicochemical Properties

Property This compound Analog Analog
Molecular Weight (g/mol) 215.0 300.0 435.3
Polarity Moderate (F, CN) High (OH, CF₃) Moderate (NH₂, OMe)
Solubility Low in water; soluble in DMSO Moderate in polar solvents Low in water; soluble in THF

Notes:

  • The trifluoromethyl and hydroxyl groups in increase solubility in polar aprotic solvents compared to the target compound.
  • The bulky substituents in reduce aqueous solubility but improve membrane permeability.

Biological Activity

2-Bromo-4-fluoronicotinonitrile is a heterocyclic compound characterized by the presence of bromine and fluorine substituents on a pyridine ring, along with a nitrile functional group. Its unique structural features contribute to its potential biological activities, making it an important subject of research in medicinal chemistry and related fields.

  • Molecular Formula : C₆H₄BrFN₂
  • Molecular Weight : Approximately 200.01 g/mol
  • CAS Number : 1806062-09-8

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The presence of halogen atoms enhances its binding affinity to biological targets, which is crucial for its pharmacological effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against certain bacterial strains
AnticancerPotential to inhibit cancer cell proliferation
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Protein Binding : The bromine and fluorine substituents facilitate strong interactions with target proteins, leading to altered enzymatic activity.
  • Nucleophilic Substitution : The nitrile group can participate in nucleophilic attack reactions, influencing various biochemical pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antibiotics .
  • Anticancer Properties : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : Research indicates that this compound can inhibit key metabolic enzymes, which may lead to reduced metabolic activity in cancer cells. This inhibition could be leveraged for therapeutic purposes .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, including:

  • Nitration of 2-Bromo-4-Fluorophenol : Utilizing a mixture of sulfuric acid and nitric acid to introduce the nitrile group under controlled conditions .

Table 2: Synthesis Pathways

MethodDescription
NitrationIntroducing the nitrile group via electrophilic substitution
HalogenationAdding bromine or fluorine through halogen exchange reactions

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